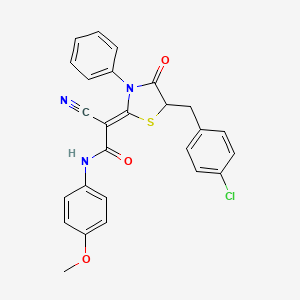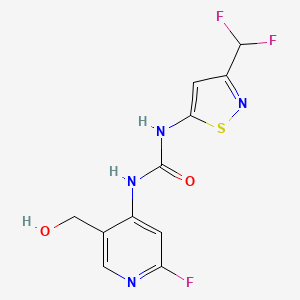
BRM/BRG1 ATP Inhibitor-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BRM/BRG1 ATP Inhibitor-1 is a small molecule that functions as an allosteric dual inhibitor of the ATPase activities of Brahma homolog (BRM) and Brahma-related gene 1 (BRG1). These proteins are part of the SWI/SNF chromatin remodeling complexes, which play a crucial role in regulating gene expression by repositioning nucleosomes on DNA . The compound has shown significant potential in preclinical studies for its anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of BRM/BRG1 ATP Inhibitor-1 involves several steps, including the synthesis of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale synthesis using automated reactors and purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: BRM/BRG1 ATP Inhibitor-1 primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. Reaction conditions often involve controlled temperatures and pH levels to ensure the stability and reactivity of the compound .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. Typically, these products include various substituted derivatives of the original compound .
Applications De Recherche Scientifique
BRM/BRG1 ATP Inhibitor-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of chromatin remodeling and gene expression regulation . In biology and medicine, it has shown promise in preclinical studies for its ability to inhibit the growth of cancer cells, particularly in acute myeloid leukemia and solid tumors . The compound is also being investigated for its potential use in combination therapies with other anticancer agents .
Mécanisme D'action
BRM/BRG1 ATP Inhibitor-1 exerts its effects by inhibiting the ATPase activities of BRM and BRG1, which are essential components of the SWI/SNF chromatin remodeling complexes . By inhibiting these proteins, the compound reduces chromatin accessibility and represses the expression of oncogenic genes such as MYC and CDK4/6 . This leads to the induction of differentiation and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
BRM/BRG1 ATP Inhibitor-1 is unique in its dual inhibition of both BRM and BRG1 ATPase activities. Similar compounds include FHD-286 and other small molecule inhibitors that target the ATPase activities of BRM and BRG1 . this compound has shown superior efficacy in preclinical studies, particularly in combination with other anticancer agents .
List of Similar Compounds:Propriétés
IUPAC Name |
1-[3-(difluoromethyl)-1,2-thiazol-5-yl]-3-[2-fluoro-5-(hydroxymethyl)pyridin-4-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2S/c12-8-1-6(5(4-19)3-15-8)16-11(20)17-9-2-7(10(13)14)18-21-9/h1-3,10,19H,4H2,(H2,15,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYCAIAVJIFWPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)CO)NC(=O)NC2=CC(=NS2)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
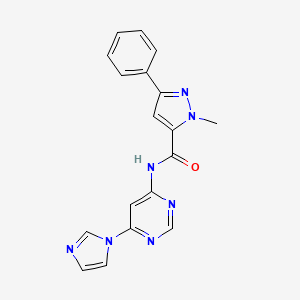
![5-((3,3-diphenylpropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353790.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2353793.png)
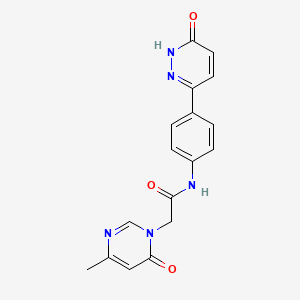
![3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353796.png)
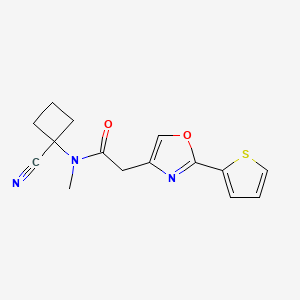
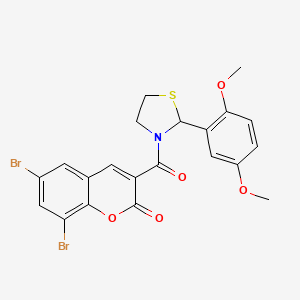
![2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile](/img/structure/B2353801.png)
![2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2353802.png)
![2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2353803.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2353804.png)
![6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2353806.png)

